molecular formula C25H29ClN2O2 B14936122 2'-butyl-N-(3-chlorobenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-butyl-N-(3-chlorobenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B14936122
M. Wt: 425.0 g/mol
InChI Key: WQTDPUBHPGFBGD-UHFFFAOYSA-N
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Description

2’-butyl-N-(3-chlorobenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-butyl-N-(3-chlorobenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multi-step organic reactions. The key steps include the formation of the spirocyclic core and the introduction of the butyl and chlorobenzyl groups. Common synthetic routes may involve:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline structure.

    Spirocyclization: The cyclopentane ring is introduced through a cyclization reaction, often involving a cyclization agent under acidic or basic conditions.

    Functional Group Introduction: The butyl and chlorobenzyl groups are introduced through alkylation reactions, using appropriate alkyl halides and base catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2’-butyl-N-(3-chlorobenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2’-butyl-N-(3-chlorobenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its spirocyclic structure can be utilized in the development of novel materials with specific mechanical or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2’-butyl-N-(3-chlorobenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Isoquinolines: Compounds with similar spirocyclic isoquinoline structures.

    Chlorobenzyl Derivatives: Compounds containing the chlorobenzyl group.

Uniqueness

2’-butyl-N-(3-chlorobenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is unique due to its combination of a spirocyclic core with butyl and chlorobenzyl substituents. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C25H29ClN2O2

Molecular Weight

425.0 g/mol

IUPAC Name

2-butyl-N-[(3-chlorophenyl)methyl]-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C25H29ClN2O2/c1-2-3-15-28-24(30)21-12-5-4-11-20(21)22(25(28)13-6-7-14-25)23(29)27-17-18-9-8-10-19(26)16-18/h4-5,8-12,16,22H,2-3,6-7,13-15,17H2,1H3,(H,27,29)

InChI Key

WQTDPUBHPGFBGD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCC4=CC(=CC=C4)Cl

Origin of Product

United States

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